Phenanthren-3-ylmethanol
Overview
Description
Phenanthren-3-ylmethanol is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound features a phenanthrene skeleton with a hydroxymethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthren-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of phenanthrene-3-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Phenanthren-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form phenanthrene-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of phenanthrene-3-methane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various halogenating agents or nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Phenanthrene-3-carboxylic acid.
Reduction: Phenanthrene-3-methane.
Substitution: Phenanthrene derivatives with different functional groups.
Scientific Research Applications
Phenanthren-3-ylmethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenanthren-3-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s aromatic structure also allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Phenanthren-3-ylmethanol can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the hydroxymethyl group.
Phenanthrene-3-carboxaldehyde: The aldehyde derivative, which can be reduced to form this compound.
Phenanthrene-3-carboxylic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific functional group and its ability to undergo various chemical transformations. Its structural properties and reactivity make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
phenanthren-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZUVCQAOXDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364832 | |
Record name | phenanthren-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22863-78-1 | |
Record name | phenanthren-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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